8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol
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Overview
Description
8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is an organic compound with the molecular formula C17H21ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves a series of organic reactions. One common method includes the reaction of 8-chloro-2-methylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-methylquinoline: A simpler derivative of quinoline with similar chemical properties.
2-Methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness
8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and piperidine substituents contribute to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C17H21ClN2O |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
8-chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H21ClN2O/c1-11-6-3-4-9-20(11)10-14-12(2)19-16-13(17(14)21)7-5-8-15(16)18/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,19,21) |
InChI Key |
HHZMRPYWQIYNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
Origin of Product |
United States |
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